Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
Description
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furan-pyridine core with an amino group at position 5 and a methyl ester at position 2. This structure combines aromaticity, electron-rich regions, and functional groups that enhance its reactivity and biological interactions. The furo[2,3-b]pyridine scaffold is notable for its stability and versatility in medicinal chemistry, particularly in targeting enzymes like ribonucleotide reductase and kinases . Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol (derived from analogous structures in ).
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,10H2,1H3 |
InChI Key |
IBOMFNOIIWZDLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde with a β-ketoester and a nitrogen donor compound such as ammonia or ammonium acetate . This reaction is often carried out in an aqueous medium with the presence of a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of phase transfer catalysts can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro or imino groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
| Compound Name | Core Structure | Substituents | Notable Properties |
|---|---|---|---|
| Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate | Furo[2,3-b]pyridine | -NH₂ (position 5), -COOCH₃ (position 2) | Ribonucleotide reductase inhibition |
| Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate | Furo[2,3-b]pyridine | -CH₂NH₂ (position 2), -COOCH₃ (position 5) | Enhanced binding affinity |
| Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate | Thieno[2,3-b]pyridine | -NH₂ (position 3), -NO₂ (position 5) | Distinct redox properties |
| Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | Thieno[2,3-b]pyridine | -OH (position 3), -COOCH₃ (position 2) | Moderate antimicrobial activity |
- Ring System Impact: Replacing the furan ring with thiophene (e.g., thieno[2,3-b]pyridine) alters electronic properties and bioavailability. Furan derivatives generally exhibit higher polarity and faster metabolic clearance compared to thiophene analogs .
- Substituent Effects: The amino group at position 5 in the target compound enhances nucleophilic reactivity, enabling interactions with enzyme active sites. In contrast, nitro or hydroxymethyl groups in analogs like Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate favor electrophilic substitution pathways .
Ester Group Variations
- Methyl vs. Ethyl Esters: Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate (similarity index 0.85 to the target compound) demonstrates reduced metabolic stability compared to the methyl ester due to increased lipophilicity .
- Functionalization Potential: Methyl esters are more readily hydrolyzed under physiological conditions, enabling prodrug strategies. Ethyl analogs, such as Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate, prioritize steric effects for targeted kinase inhibition .
Biological Activity
Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Structure : The compound features a furo[2,3-b]pyridine core with an amino group and a carboxylate ester, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, which may contribute to its antitumor properties.
- Signal Transduction Modulation : It affects various cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.
Antitumor Properties
Several studies have investigated the antitumor effects of this compound across different cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| AGS (Gastric) | ≤11 | Induces apoptosis and cell cycle arrest |
| CaCo-2 (Colorectal) | ≤11 | Inhibits cell growth |
| MCF7 (Breast) | Not specified | Potentially modulates estrogen receptors |
| NCI-H460 (Lung) | Not specified | Unknown mechanism |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing non-tumor cells.
Neurotropic Activity
Research has indicated that this compound may also possess neurotropic properties. In particular, it has been evaluated for its anticonvulsant effects in animal models. Studies have reported significant activity in seizure tests, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
-
Study on AGS Cell Line :
- A study assessed the effects of this compound on the AGS gastric adenocarcinoma cell line. The results indicated a GI50 value of less than 11 µM, demonstrating strong cytotoxic effects. The mechanism involved apoptosis induction and alterations in the cell cycle profile.
-
Neurotropic Activity Evaluation :
- In another study focusing on neurotropic effects, the compound was tested for anticonvulsant activity using maximal electroshock seizure tests. The results showed that it could significantly reduce seizure incidence compared to control groups.
-
Structure-Activity Relationship Studies :
- Various derivatives of this compound were synthesized and evaluated for their biological activities. Compounds with modifications at specific positions on the furo[2,3-b]pyridine core exhibited enhanced activity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
